2-Propenenitrile, 3-chloro-3-(4-methylphenyl)-
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Overview
Description
2-Propenenitrile, 3-chloro-3-(4-methylphenyl)-, also known as 3-chloro-3-(4-methylphenyl)propenenitrile, is an organic compound with the molecular formula C₁₂H₁₀ClN. It is a chlorinated derivative of propenenitrile and is characterized by the presence of a chlorine atom and a phenyl group attached to the carbon chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chlorination of Propenenitrile: One common synthetic route involves the chlorination of propenenitrile using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl₃). The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Cross-Coupling Reactions: Another method involves cross-coupling reactions between 3-chloropropenenitrile and 4-methylphenylboronic acid in the presence of a palladium catalyst. This method allows for the formation of the target compound with high yield and purity.
Industrial Production Methods: The industrial production of 2-Propenenitrile, 3-chloro-3-(4-methylphenyl)- typically involves large-scale chlorination reactions and cross-coupling processes. These methods are optimized for efficiency and scalability to meet industrial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Substitution reactions involving the chlorine atom can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) and various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Chloro-3-(4-methylphenyl)propionic acid or 3-chloro-3-(4-methylphenyl)propionaldehyde.
Reduction: 3-Chloro-3-(4-methylphenyl)propylamine.
Substitution: Various chloro-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenenitrile, 3-chloro-3-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 2-Propenenitrile, 3-chloro-3-(4-methylphenyl)- exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, influencing biological processes. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
3-Chloroacrylonitrile: A closely related compound with similar chemical properties but lacking the phenyl group.
2-Chloro-3-(4-methylphenyl)propenenitrile: Another derivative with a different position of the chlorine atom.
Uniqueness: 2-Propenenitrile, 3-chloro-3-(4-methylphenyl)- is unique due to the presence of both the chlorine atom and the phenyl group, which contribute to its distinct chemical behavior and reactivity compared to its similar compounds.
Properties
IUPAC Name |
(Z)-3-chloro-3-(4-methylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-8-2-4-9(5-3-8)10(11)6-7-12/h2-6H,1H3/b10-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCXABHGFYELCE-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/C#N)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78583-85-4 |
Source
|
Record name | 78583-85-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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